molecular formula C14H12O3 B1584340 2-(2-Methylphenoxy)benzoic acid CAS No. 6325-68-4

2-(2-Methylphenoxy)benzoic acid

Cat. No.: B1584340
CAS No.: 6325-68-4
M. Wt: 228.24 g/mol
InChI Key: JMFDKESIMZREMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position of the benzoic acid is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)benzoic acid can be achieved through several methods. One common method involves the reaction of 2-methylphenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Methylphenol+2-Chlorobenzoic acidK2CO3,DMF,heat2-(2-Methylphenoxy)benzoic acid\text{2-Methylphenol} + \text{2-Chlorobenzoic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-Methylphenol+2-Chlorobenzoic acidK2​CO3​,DMF,heat​2-(2-Methylphenoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the esterification of 2-methylphenol with benzoic acid derivatives, followed by hydrolysis to yield the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)methylbenzoic acid
  • 2-(2-Methylphenoxy)butanoic acid
  • 2-(2-Methylphenoxy)propanoic acid

Uniqueness

2-(2-Methylphenoxy)benzoic acid is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group attached to the benzoic acid core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDKESIMZREMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283375
Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-68-4
Record name 6325-68-4
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Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methylphenoxy)benzoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-methylphenol (III: R3 =H) (33 g, 305 mmol) in MeOH (100 mL) was treated with Na (2.1 g, 90 mmol), and excess MeOH was removed under reduced pressure. Diphenyliodonium-2-carboxylate (II: R1 =H) (19.6 g, 60 mmol) and cupric acetate (0.5 g) were added and the mixture was stirred at 90° C. for 10 h. The solution was diluted with 2N NaOH, filtered through celite and acidified with HCl. The mixture was then dissolved in 2N K2CO3 and extracted twice with EtOAc to remove excess 2-methylphenol. The aqueous layer was then poured into excess 2N HCl to give 2-(2-methylphenoxy)benzoic acid (IV: R1 =R3 =H) (8.85 g, 64%), suitable for the next step. A sample crystallized from ligroin, mp 133°-134° C. (Ber, 1905, 38, 2111 records mp 133.5° C.).
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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